5-Chloro-2-(methylsulfanyl)benzoic acid
Overview
Description
5-Chloro-2-(methylsulfanyl)benzoic acid: is an organic compound with the molecular formula C8H7ClO2S and a molecular weight of 202.66 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a methylsulfanyl group. This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
Chemistry: 5-Chloro-2-(methylsulfanyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(methylsulfanyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 2-(methylsulfanyl)benzoic acid. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) in the presence of a suitable solvent like dichloromethane (CH2Cl2) .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-(methylsulfanyl)benzoic acid can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of 5-chloro-2-(methylsulfanyl)benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 5-Chloro-2-(methylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. The methylsulfanyl group can form hydrogen bonds and hydrophobic interactions with the enzyme, while the chlorine atom can participate in halogen bonding . These interactions disrupt the normal function of the enzyme, leading to inhibition.
Comparison with Similar Compounds
- 2-Chloro-5-(methylsulfanyl)benzoic acid
- 3,5-Dichloro-2-(methylsulfanyl)benzoic acid
- 5-Bromo-2-(methylsulfanyl)benzoic acid
- 5-Chloro-2-(dodecyloxy)benzoic acid
Uniqueness: 5-Chloro-2-(methylsulfanyl)benzoic acid is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to form specific interactions in biological systems .
Properties
IUPAC Name |
5-chloro-2-methylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFONUYVBAIUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403397 | |
Record name | 5-Chloro-2-(methylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-39-0 | |
Record name | 5-Chloro-2-(methylthio)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62176-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(methylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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